

Application Notes: Ibrutinib Racemate in Cancer Research

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Compound of Interest

Compound Name:	Ibrutinib Racemate
CAS No.:	936563-87-0; 936563-96-1; 936563-96-1
Cat. No.:	B2628112

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Introduction

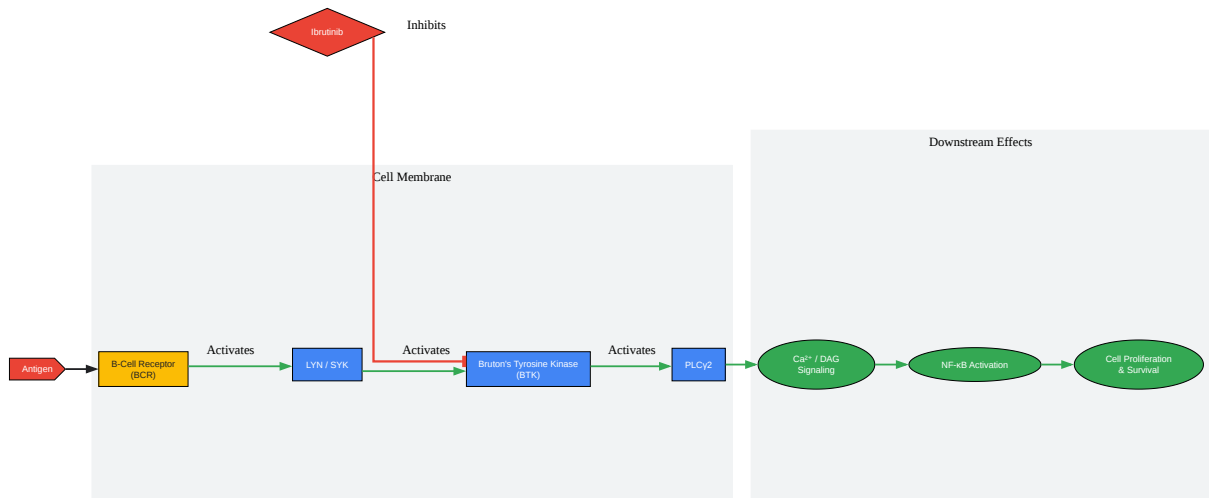
Ibrutinib is a potent, orally administered small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical mediator of B-cell proliferation, survival, and trafficking.[4][5] Ibrutinib forms a covalent bond with a cysteine residue (Cys-481) in the BTK active site, leading to irreversible inhibition. This targeted mechanism has made it a cornerstone therapy for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.

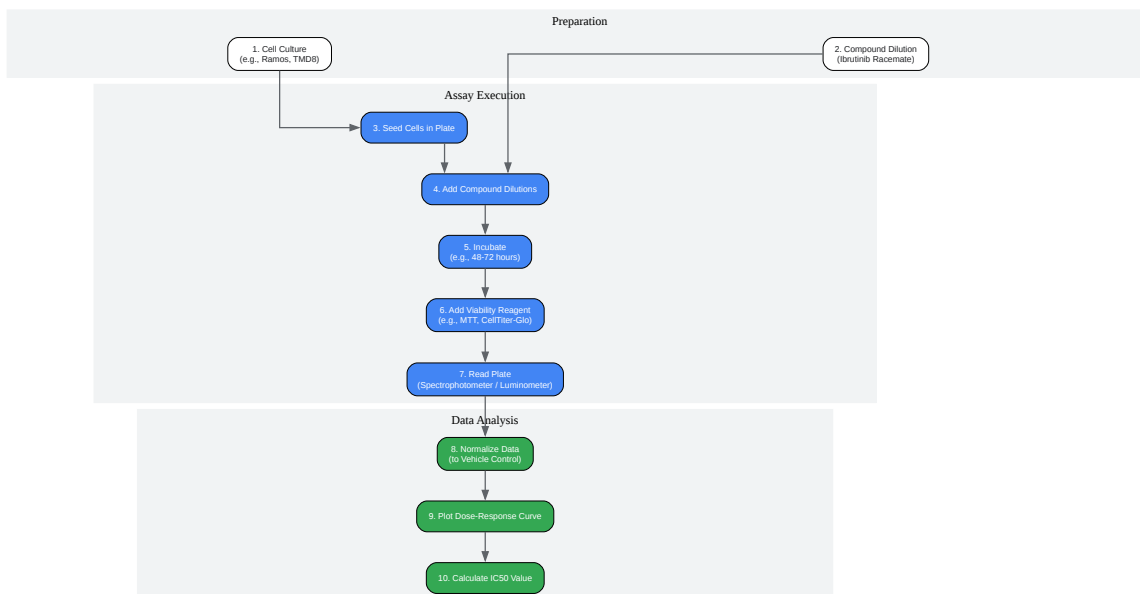
Ibrutinib is a chiral molecule, and the commercially available drug, Imbruvica®, is the (R)-enantiomer. A racemate is a 1:1 mixture of both the (R)- and (S)-enantiomers. In drug development, the specific three-dimensional structure of a molecule is often critical for its interaction with the biological target. Consequently, one enantiomer is typically much more active than the other. While research has overwhelmingly focused on the highly active (R)-enantiomer, understanding the properties of the racemate and the individual (S)-enantiomer is valuable for comprehending the drug's structure-activity relationship and for foundational

cancer research. These application notes provide an overview of the mechanism, activity, and relevant experimental protocols, contextualizing the use of **ibrutinib racemate** in a research setting.

Mechanism of Action and Signaling Pathway

Ibrutinib exerts its therapeutic effect by inhibiting BTK, a crucial kinase in the B-cell receptor (BCR) signaling cascade. The BCR pathway is initiated upon antigen binding, which leads to the activation of SRC family kinases like LYN and SYK. These kinases then phosphorylate and activate BTK. Activated BTK, in turn, phosphorylates downstream effectors, most notably phospholipase C gamma 2 (PLC γ 2), which triggers a cascade involving calcium mobilization and activation of transcription factors like NF- κ B. This entire process is vital for B-cell proliferation, differentiation, and survival. By irreversibly binding to BTK, ibrutinib blocks these downstream signals, thereby inhibiting the growth and survival of malignant B-cells.





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References

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